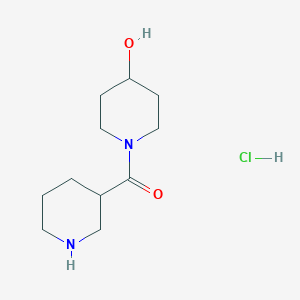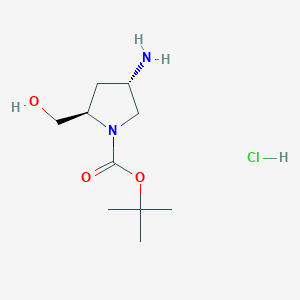
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate (EBPA) is an organic compound belonging to the family of bromoacetates. It is a colorless to pale yellow liquid with a melting point of -14°C and a boiling point of 176°C. EBPA is a synthetic compound that has been used in organic synthesis and in the pharmaceutical industry. It is a versatile reagent that can be used in a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of polymers.
作用機序
The mechanism of action of Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is not fully understood. However, it is believed that this compound acts as a nucleophile and reacts with electrophiles, such as carbonyl compounds, to form covalent bonds. This reaction forms new molecules, which can then undergo further reactions.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects. However, it has been shown to have weak mutagenic and carcinogenic effects in animal studies. It is important to note that these effects are only observed at very high doses and are not relevant to normal exposure levels.
実験室実験の利点と制限
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate is a versatile reagent that can be used in a variety of laboratory experiments. Its low boiling point and low toxicity make it an ideal reagent for organic synthesis. However, this compound is not suitable for use in biological experiments due to its weak mutagenic and carcinogenic effects.
将来の方向性
Future research on Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate could focus on further exploring its mechanism of action and its potential applications. In addition, further studies could be conducted to determine the effects of this compound on human health. Additional studies could also be conducted to determine the effects of this compound on the environment. Finally, more research could be conducted to develop new methods for the synthesis of this compound and to optimize its use in laboratory experiments.
合成法
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate can be synthesized by a two-step process. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetate in the presence of a base, such as sodium hydroxide. This reaction yields ethyl 4-bromobenzoylacetate, which is then converted to this compound by reaction with isoxazole in the presence of a base, such as potassium carbonate.
科学的研究の応用
Ethyl 2-(4-bromo-2-(isoxazol-5-yl)phenoxy)acetate has been used extensively in scientific research for various applications. It has been used as a reagent in the synthesis of heterocyclic compounds, such as quinolines, pyrroles, and thiophenes. It has also been used in the synthesis of polymers, such as polyurethanes and polyesters. This compound has been used as a model compound to study the mechanism of several organic reactions, such as the Diels-Alder reaction and the Michael reaction. In addition, this compound has been used to study the effects of organic pollutants on human health.
特性
IUPAC Name |
ethyl 2-[4-bromo-2-(1,2-oxazol-5-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO4/c1-2-17-13(16)8-18-11-4-3-9(14)7-10(11)12-5-6-15-19-12/h3-7H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZMCWESDNOVSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C=C1)Br)C2=CC=NO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Potassium [5-(2,2,3,3-tetrafluoro-1,4-benzodioxene)]trifluoroborate; 98%](/img/structure/B6343442.png)
![2-[(3,5-Bis(trifluoromethyl)phenoxy)methyl]oxirane, 98%](/img/structure/B6343445.png)









![(Imidazo[2,1-b][1,3]thiazol-6-ylmethyl)amine dihydrochloride hydrate](/img/structure/B6343524.png)
